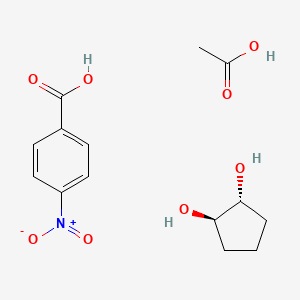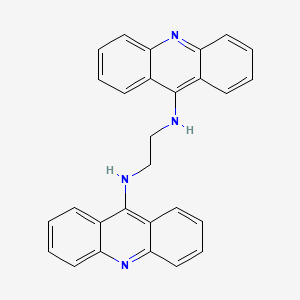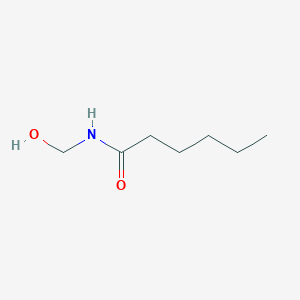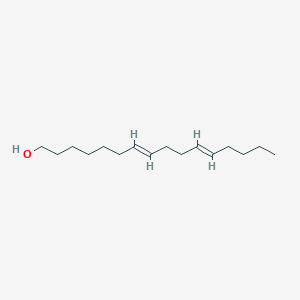
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-: is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-1-methylpropyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloro-1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid (HNO) and sulfuric acid (HSO) can introduce a nitro group to the benzene ring.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) to form carboxylic acids.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH).
Common Reagents and Conditions:
Electrophilic Substitution: HNO/HSO for nitration.
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether.
Major Products:
Nitration: Nitro derivatives of the benzene ring.
Oxidation: Carboxylic acids.
Reduction: Alkyl derivatives with reduced chloro groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the 3-chloro-1-methylpropyl group.
Benzene, 1-(3-chloro-1-methylpropyl)-: Lacks the methoxy group.
Uniqueness:
- The presence of both the 3-chloro-1-methylpropyl group and the methoxy group makes Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- unique in its reactivity and potential applications. The combination of these substituents can influence the compound’s chemical behavior and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60249-25-4 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-(4-chlorobutan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
SKYCJQPITLYDOT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCl)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


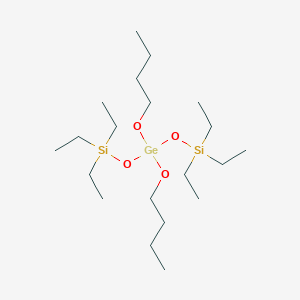
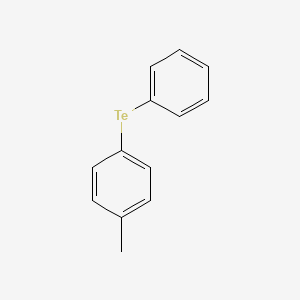

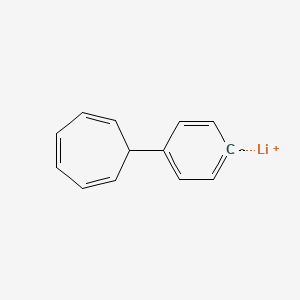

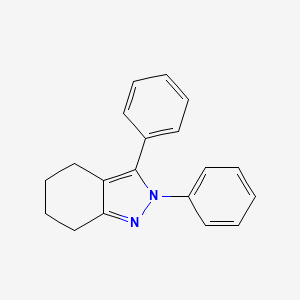
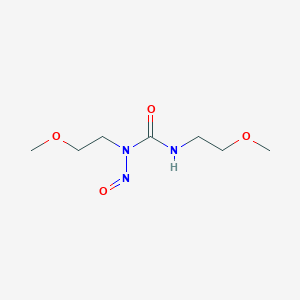
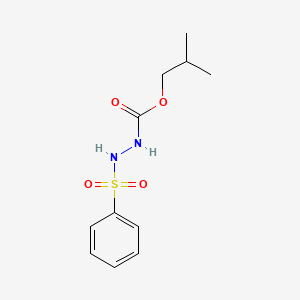

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
